3,5-Dihydroxybenzoate d'éthyle

Vue d'ensemble

Description

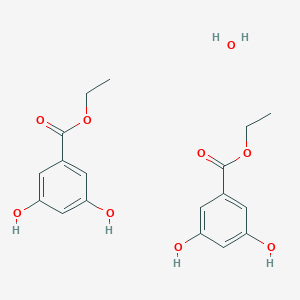

Le 3,5-dihydroxybenzoate d’éthyle est un composé organique de formule moléculaire C9H10O4. Il s’agit d’un ester dihydroxybenzoïque, plus précisément un ester éthylique de l’acide 3,5-dihydroxybenzoïque. Ce composé est connu pour ses applications dans diverses études biochimiques et réactions de synthèse organique .

Applications De Recherche Scientifique

Ethyl 3,5-dihydroxybenzoate has several applications in scientific research:

Mécanisme D'action

Le mécanisme d’action du 3,5-dihydroxybenzoate d’éthyle implique son interaction avec diverses cibles moléculaires et voies. Les groupes hydroxyle du composé peuvent former des liaisons hydrogène avec les biomolécules, influençant leur structure et leur fonction. De plus, le groupe ester peut subir une hydrolyse pour libérer de l’acide 3,5-dihydroxybenzoïque, qui peut ensuite interagir avec les systèmes biologiques .

Composés similaires :

- 3,5-Dihydroxybenzoate de méthyle

- 2,5-Dihydroxybenzoate d’éthyle

- 3-Hydroxybenzoate d’éthyle

- 3,5-Diméthylbenzoate de méthyle

Comparaison : Le 3,5-dihydroxybenzoate d’éthyle est unique en raison de son estérification spécifique aux positions 3 et 5 du cycle de l’acide benzoïque. Cette caractéristique structurale confère des propriétés chimiques et une réactivité distinctes par rapport à ses analogues. Par exemple, le 3,5-dihydroxybenzoate de méthyle a une structure similaire, mais avec un groupe ester méthylique, ce qui entraîne des différences de solubilité et de réactivité .

Analyse Biochimique

Biochemical Properties

Ethyl 3,5-dihydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a starting reagent in the synthesis of ethyl 3,5-bis(ω-hydroxyoligo(ethyleneoxy))benzoates and p-alkoxycarbonylated palladium bis(phosphinite) PCP pincer complexes . The nature of these interactions often involves the formation of ester bonds and the modulation of enzyme activity.

Cellular Effects

Ethyl 3,5-dihydroxybenzoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds like ethyl 3,4-dihydroxybenzoate have been shown to protect cells from hypoxia-induced oxidative damage by enhancing antioxidant enzyme levels and reducing oxidative stress . This suggests that ethyl 3,5-dihydroxybenzoate may have similar protective effects on cells.

Molecular Mechanism

The molecular mechanism of ethyl 3,5-dihydroxybenzoate involves its interaction with biomolecules at the molecular level. It can bind to enzymes and either inhibit or activate them, leading to changes in gene expression. For instance, ethyl 3,4-dihydroxybenzoate, a related compound, acts as a prolyl hydroxylase inhibitor, modulating the activity of hypoxia-inducible factor (HIF) and enhancing the expression of genes related to glycolysis and antioxidant defense . Ethyl 3,5-dihydroxybenzoate may exhibit similar mechanisms of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3,5-dihydroxybenzoate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies on related compounds have shown that preconditioning with ethyl 3,4-dihydroxybenzoate can improve cellular viability and reduce oxidative stress over time . This indicates that ethyl 3,5-dihydroxybenzoate may also have time-dependent effects in laboratory settings.

Dosage Effects in Animal Models

The effects of ethyl 3,5-dihydroxybenzoate vary with different dosages in animal models. For instance, ethyl 3,4-dihydroxybenzoate has been shown to modulate adaptive responses to hypoxia in rat brains at specific dosages . High doses of such compounds may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

Ethyl 3,5-dihydroxybenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, ethyl 3,4-dihydroxybenzoate has been shown to increase the expression of glycolytic enzymes and enhance glycolytic capacity in skeletal muscles . Ethyl 3,5-dihydroxybenzoate may participate in similar metabolic pathways.

Transport and Distribution

The transport and distribution of ethyl 3,5-dihydroxybenzoate within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation. For instance, related compounds have been shown to be distributed in various tissues and to interact with transport proteins that facilitate their cellular uptake .

Subcellular Localization

Ethyl 3,5-dihydroxybenzoate’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the crystal structure of ethyl 3,5-dihydroxybenzoate hemihydrate provides insights into its potential subcellular localization and interactions .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 3,5-dihydroxybenzoate d’éthyle peut être synthétisé par estérification de l’acide 3,5-dihydroxybenzoïque avec de l’éthanol absolu. La réaction implique généralement l’utilisation d’un catalyseur tel que l’acide sulfurique pour faciliter le processus d’estérification .

Méthodes de production industrielle : En milieu industriel, la synthèse du 3,5-dihydroxybenzoate d’éthyle suit un processus d’estérification similaire, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés du produit. Le processus implique l’ajout continu d’éthanol et d’acide 3,5-dihydroxybenzoïque en présence d’un catalyseur, suivi d’étapes de purification pour isoler l’ester souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le 3,5-dihydroxybenzoate d’éthyle subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.

Réduction : Le groupe ester peut être réduit en l’alcool correspondant.

Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution pour former des éthers ou des esters.

Réactifs et conditions courantes :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d’acyle en présence d’une base.

Principaux produits formés :

Oxydation : Quinones.

Réduction : Alcools.

Substitution : Éthers ou esters.

4. Applications de la recherche scientifique

Le 3,5-dihydroxybenzoate d’éthyle a plusieurs applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

- Methyl 3,5-dihydroxybenzoate

- Ethyl 2,5-dihydroxybenzoate

- Ethyl 3-hydroxybenzoate

- Methyl 3,5-dimethylbenzoate

Comparison: Ethyl 3,5-dihydroxybenzoate is unique due to its specific esterification at the 3 and 5 positions of the benzoic acid ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. For instance, methyl 3,5-dihydroxybenzoate has a similar structure but with a methyl ester group, leading to differences in solubility and reactivity .

Activité Biologique

Ethyl 3,5-dihydroxybenzoate (CAS Number: 4142-98-7) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in research and medicine.

Ethyl 3,5-dihydroxybenzoate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 127-130 °C |

| Boiling Point | 356.2 ± 12.0 °C at 760 mmHg |

| Flash Point | 146.1 ± 13.1 °C |

These properties indicate that the compound is a solid at room temperature and has a moderate boiling point, making it suitable for various laboratory applications.

Ethyl 3,5-dihydroxybenzoate functions primarily as an enzyme modulator, interacting with various biomolecules to exert its effects. Its mechanism of action can be summarized as follows:

- Enzyme Interaction : Similar compounds have been shown to inhibit prolyl hydroxylases (PHDs), which leads to the upregulation of hypoxia-inducible factor (HIF) pathways, enhancing cellular responses to low oxygen conditions.

- Antioxidant Activity : The compound has been observed to protect cells from oxidative stress by increasing the levels of antioxidant enzymes and reducing reactive oxygen species (ROS) production .

- Efflux Pump Inhibition : Ethyl 3,5-dihydroxybenzoate may inhibit bacterial efflux pumps, thus potentiating the efficacy of antibiotics against drug-resistant strains of Escherichia coli by enhancing intracellular antibiotic concentrations .

Antioxidant Properties

Research indicates that ethyl 3,5-dihydroxybenzoate exhibits significant antioxidant properties. It has been shown to:

- Reduce Oxidative Stress : By enhancing the activity of antioxidant enzymes, it mitigates oxidative damage in cells subjected to hypoxic conditions.

- Cellular Protection : Studies have demonstrated its ability to improve cellular viability under stress conditions by modulating gene expression related to antioxidant defense.

Antimicrobial Effects

The compound's potential as an antimicrobial agent has been explored:

- Inhibition of Drug Resistance : Ethyl 3,5-dihydroxybenzoate enhances the effectiveness of antibiotics against resistant bacterial strains by inhibiting efflux pumps, which are critical for antibiotic resistance in bacteria .

- Molecular Docking Studies : Computational studies suggest that it binds effectively within the efflux pump's binding pocket, potentially blocking substrate translocation and increasing antibiotic retention within bacterial cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of ethyl 3,5-dihydroxybenzoate:

-

Antioxidant Activity in Hypoxia :

- A study demonstrated that preconditioning with ethyl 3,5-dihydroxybenzoate significantly improved cell survival rates in hypoxic environments by reducing oxidative damage.

- Antimicrobial Potentiation :

Propriétés

IUPAC Name |

ethyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHYVLPIZUVDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4142-98-7 | |

| Record name | Benzoic acid, 3,5-dihydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4142-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5Ddihydroxybenzoic acid ethyl ester hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the crystal structure of Ethyl 3,5-dihydroxybenzoate?

A1: [] Ethyl 3,5-dihydroxybenzoate can exist as a hemihydrate, meaning it incorporates half a water molecule per molecule of the compound. Its crystal structure has been determined as monoclinic, belonging to the space group P121/c1. The unit cell dimensions are a = 7.353(2) Å, b = 14.523(3) Å, c = 17.585(4) Å, with β = 93.387(3)°. This detailed structural information provides insights into the arrangement of molecules within the crystal lattice, which can be crucial for understanding its physical and chemical properties. You can find more details in the paper titled "Crystal structure of ethyl 3,5-dihydroxybenzoate hemihydrate, C9H10O4 ·½ H2O". []

Q2: Has Ethyl 3,5-dihydroxybenzoate been investigated in any biological systems?

A3: [] Yes, Ethyl 3,5-dihydroxybenzoate has been studied in the context of its interaction with tannin acyl hydrolase, an enzyme involved in the breakdown of tannins. Research has explored the complex formed between this enzyme and Ethyl 3,5-dihydroxybenzoate. [] While the specific details of this interaction and its implications are not provided in the abstract, this research highlights the potential biological relevance of Ethyl 3,5-dihydroxybenzoate and its interaction with specific enzymes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.